REACTION_CXSMILES
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[CH3:1][C:2]([CH3:5])([O-])C.[K+].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.BrC1CC1.O>CS(C)=O>[CH:5]1([S:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:2][CH2:1]1 |f:0.1|
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Name
|
|
Quantity
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52.4 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
|
|
Quantity
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42.9 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S
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Name
|
|
Quantity
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37.3 mL
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Type
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reactant
|
Smiles
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BrC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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800 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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22.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirred for 30 minutes at 20-25° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated to 60° C.
|
Type
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CUSTOM
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Details
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Reaction monitoring
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Type
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CUSTOM
|
Details
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completion of reaction
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Type
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TEMPERATURE
|
Details
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The reaction mixture was then cooled to 20-25° C.
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Type
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EXTRACTION
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Details
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then extracted with diethyl ether (3×400 mL)
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Type
|
WASH
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Details
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Diethyl ether layer was washed with water (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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with brine (150 mL) and dried over anhydrous sodium sulfate (75 g)
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Type
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FILTRATION
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Details
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Sodium sulfate was filtered
|
Type
|
WASH
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Details
|
wash with diethyl ether (50 mL), solvent
|
Type
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CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
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Details
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rotavapour (bath temperature 30-35° C.)
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Type
|
CUSTOM
|
Details
|
to get the required oily product which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum for 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The crude material was used for the next step with out any purification
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |